2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is an organic compound with a distinct chemical structure that incorporates elements like benzylamine and thiadiazoloquinazolinone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps:
Preparation of the core thiadiazoloquinazolinone structure.
Introduction of the benzylamino group through nucleophilic substitution reactions.
Methylation steps to introduce the methyl groups.
Industrial Production Methods: In an industrial setting, production would be optimized for efficiency and yield. This involves the use of catalysts, controlled temperatures, and pressures to enhance reaction rates and product purity. Continuous flow chemistry techniques might be employed to scale up production while maintaining safety and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can form sulfoxides or sulfones.
Reduction: : Reduction of the quinazolinone ring can lead to dihydro derivatives.
Substitution: : Various functional groups can replace hydrogen atoms on the benzylamino group or the methyl group.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alkyl halides for substitution reactions.
Major Products:
Derivatives with altered electronic properties due to different substituents on the benzylamino group.
Modified compounds with enhanced biological activity.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules and materials. Biology Medicine : Investigated for its role in anticancer, antiviral, and antimicrobial activities. Industry : Utilized in the development of novel materials with specific electronic and structural properties.
Mechanism of Action
Molecular Targets and Pathways Involved:
Interacts with enzymes and proteins through its benzylamino group, which can bind to active sites.
Thiadiazoloquinazolinone structure can intercalate with DNA, affecting gene expression.
Methyl groups influence the compound’s lipophilicity, affecting membrane permeability and intracellular pathways.
Comparison with Similar Compounds
2-(phenylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: : Differs by the substitution of a phenyl group instead of a benzyl group, which may alter its biological activity.
2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: : Lacks the methyl group, which can impact its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(benzylamino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-7-8-14-13(9-11)15(22)21-17(19-14)23-16(20-21)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDHUXVPDLSLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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